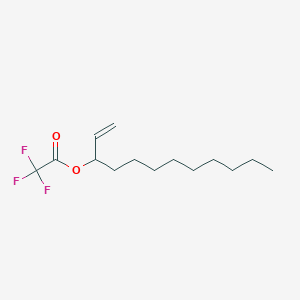
Dodec-1-en-3-yl trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-1-en-3-yl trifluoroacetate is an organic compound with the molecular formula C14H23F3O2 It is a trifluoroacetate ester derived from dodec-1-en-3-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodec-1-en-3-yl trifluoroacetate can be synthesized through the esterification of dodec-1-en-3-ol with trifluoroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and the control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dodec-1-en-3-yl trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Dodec-1-en-3-oic acid.
Reduction: Dodec-1-en-3-ol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Dodec-1-en-3-yl trifluoroacetate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dodec-1-en-3-yl trifluoroacetate involves the hydrolysis of the ester bond to release dodec-1-en-3-ol and trifluoroacetic acid. This hydrolysis can be catalyzed by enzymes such as esterases. The released trifluoroacetic acid can act as a strong acid, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dodec-1-en-3-yl acetate: Similar in structure but lacks the trifluoroacetate group.
Dodec-1-en-3-yl propionate: Another ester with a different acyl group.
Dodec-1-en-3-yl butyrate: Similar ester with a butyrate group.
Uniqueness
Dodec-1-en-3-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased acidity and reactivity. This makes it particularly useful in applications requiring strong acid catalysis or specific reactivity profiles.
Properties
CAS No. |
543717-25-5 |
|---|---|
Molecular Formula |
C14H23F3O2 |
Molecular Weight |
280.33 g/mol |
IUPAC Name |
dodec-1-en-3-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C14H23F3O2/c1-3-5-6-7-8-9-10-11-12(4-2)19-13(18)14(15,16)17/h4,12H,2-3,5-11H2,1H3 |
InChI Key |
WDYOQIARBJANHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C=C)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















